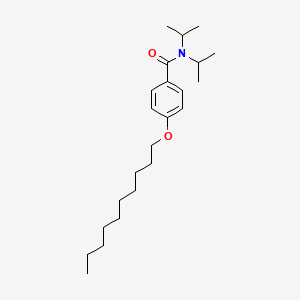![molecular formula C12H18N2O B5203532 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5203532.png)
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile, also known as PBPE, is a compound that has gained attention in the scientific community due to its potential as a research tool. PBPE is a small molecule that can be synthesized in the lab, and it has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile is known to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Specifically, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been found to bind to the GABA receptor alpha subunit, resulting in an increase in the receptor's affinity for GABA. This leads to an increase in inhibitory neurotransmission, which can have a variety of effects on neuronal activity.
Biochemical and Physiological Effects:
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been found to have a variety of biochemical and physiological effects. In addition to modulating GABA receptor activity, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been shown to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has also been found to have antioxidant properties, protecting cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile is that it is a small molecule that can be easily synthesized in the lab. Additionally, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been found to have a variety of biochemical and physiological effects, making it a useful tool in a variety of research applications. However, one limitation of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile. One area of interest is the development of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile derivatives with improved potency and selectivity for specific targets. Additionally, further research is needed to fully understand the mechanism of action of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile and its effects on neuronal activity. Finally, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile could be used as a tool in drug discovery, as it can be used to screen compounds for activity against specific targets.
Synthesis Methods
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile can be synthesized using a variety of methods, but the most common method involves the reaction of 4-(1-piperidinyl)-2-butyn-1-ol with 3-bromopropionitrile. This reaction results in the formation of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile as a white solid. The purity of the compound can be improved through recrystallization and further purification steps.
Scientific Research Applications
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been used in a variety of scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has also been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro. Additionally, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been used as a tool in drug discovery, as it can be used to screen compounds for activity against specific targets.
properties
IUPAC Name |
3-(4-piperidin-1-ylbut-2-ynoxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-7-6-12-15-11-5-4-10-14-8-2-1-3-9-14/h1-3,6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEQIGRLYMYVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCOCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Piperidin-1-ylbut-2-ynoxy)propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(2-isopropyl-5-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5203450.png)
![2-(5-{[1-(1-naphthyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5203454.png)
![1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203470.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-2-naphthylglycinamide](/img/structure/B5203472.png)
![ethyl 4-[({[2-(dimethylamino)-3-pyridinyl]methyl}amino)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B5203475.png)
![7-(3-bromo-4-ethoxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5203479.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B5203493.png)
![2-(1,3-benzothiazol-2-ylthio)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5203500.png)

![8-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(3-methylbutyl)-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5203518.png)
![3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid](/img/structure/B5203525.png)
![N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5203540.png)
![1-(2-adamantyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5203541.png)
![2-methyl-N-(4-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5203549.png)